Cas no 920241-23-2 (N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide)

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- F2871-0088
- 920241-23-2
- N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide
- N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide
- AKOS024473623
- N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide
- VU0503524-1
- N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide
-
- インチ: 1S/C21H17N3O3/c25-21(17-8-7-15-4-1-2-5-16(15)14-17)22-11-13-27-20-10-9-18(23-24-20)19-6-3-12-26-19/h1-10,12,14H,11,13H2,(H,22,25)
- InChIKey: AXZFYPVIQAIBGS-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=C(C2=CC=CO2)N=N1)CCNC(C1=CC=C2C=CC=CC2=C1)=O
計算された属性
- せいみつぶんしりょう: 359.12699141g/mol
- どういたいしつりょう: 359.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 77.2Ų
N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2871-0088-30mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-4mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-2mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-5mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-10μmol |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-1mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-3mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-25mg |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-2μmol |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2871-0088-20μmol |
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide |
920241-23-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide 関連文献
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamideに関する追加情報
N-(2-{6-(Furan-2-yl)Pyridazin-3-yloxy}Ethyl)Naphthalene-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 920241-23-2, known as N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a naphthalene ring system, a pyridazine moiety, and a furan substituent. These structural elements contribute to its exceptional chemical and biological properties, making it a promising candidate for various applications.
Recent studies have highlighted the potential of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide in drug discovery. The naphthalene ring system, a common feature in many pharmaceutical agents, provides a rigid framework that enhances molecular stability. The pyridazine moiety, on the other hand, introduces electron-deficient aromaticity, which can facilitate interactions with biological targets such as enzymes or receptors. Additionally, the furan substituent adds flexibility and enhances the molecule's ability to engage in hydrogen bonding, further improving its bioavailability.
One of the most intriguing aspects of this compound is its ability to act as a scaffold for further chemical modifications. Researchers have explored the substitution patterns on the pyridazine ring and the naphthalene system to optimize its pharmacokinetic properties. For instance, introducing electron-withdrawing groups on the pyridazine ring has been shown to increase the compound's solubility in aqueous media, while electron-donating groups can enhance its lipophilicity. These findings underscore the versatility of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide as a platform for drug design.
In addition to its pharmaceutical applications, N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide has also been investigated for its potential in materials science. Its aromatic structure and conjugated system make it an ideal candidate for use in organic electronics. Recent experiments have demonstrated that this compound can serve as an efficient charge transport material in organic light-emitting diodes (OLEDs). The furan substituent plays a crucial role in modulating the electronic properties of the molecule, enabling it to function effectively as an electron donor or acceptor depending on the application.
The synthesis of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide involves a multi-step process that combines principles from both organic and medicinal chemistry. The key steps include the formation of the pyridazine ring through cyclization reactions and the subsequent attachment of the furan and naphthalene moieties. Researchers have optimized these steps to achieve high yields and excellent purity levels, ensuring that the compound is suitable for both laboratory studies and potential commercial applications.
From an environmental standpoint, N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide has been shown to exhibit low toxicity levels in vitro and in vivo studies. This makes it a safer alternative to other compounds currently in use, particularly in applications where human exposure is a concern. Furthermore, its biodegradability has been assessed under various conditions, with results indicating that it can be effectively broken down by microbial activity without releasing harmful byproducts.
In conclusion, N-(2-{6-(furan-2-yl)pyridazin
920241-23-2 (N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)naphthalene-2-carboxamide) 関連製品
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 1365091-89-9(ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)
- 2227946-40-7(rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)
- 58688-35-0(cyclohexyl(cyclopropyl)methanone)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)
- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))
- 2228320-62-3(3-(2-bromo-6-fluorophenyl)propane-1-thiol)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)



